molecular formula C8H11Cl2N3 B3290718 (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride CAS No. 867035-40-3

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B3290718
CAS No.: 867035-40-3
M. Wt: 220.10 g/mol
InChI Key: ZHOZHNZNNFFDAZ-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H9N3. It is a heterocyclic amine that features a pyrrolo-pyridine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method includes the use of pyridine-2-carboxaldehyde as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired pyrrolo-pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolo-pyridine compounds .

Scientific Research Applications

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride is unique due to its specific pyrrolo-pyridine structure, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-4-7-3-6-1-2-10-5-8(6)11-7;;/h1-3,5,11H,4,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOZHNZNNFFDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739458
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867035-40-3
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 3
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 4
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 6
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride

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